{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine
Overview
Description
“{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine” is a chemical compound with the CAS Number: 1039932-76-7 . It has a molecular weight of 229.25 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C12H14F3N/c13-12(14,15)10-4-1-3-9(7-10)11(8-16)5-2-6-11/h1,3-4,7H,2,5-6,8,16H2
. This code provides a specific description of the molecule’s structure. Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 229.25 .Scientific Research Applications
Chemical Inhibitors in Drug Metabolism
Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes highlights the critical role these enzymes play in the metabolism of various drugs, potentially including compounds like "{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine" (Khojasteh et al., 2011). Understanding the selectivity of chemical inhibitors for specific CYP isoforms is essential for predicting drug-drug interactions and optimizing drug design.
Biological Hydrogen Methanation
The study on biological hydrogen methanation reviews the conversion of electricity to natural gas via electrolysis and the Sabatier-reaction, a process that could be relevant for energy storage solutions involving chemical compounds with trifluoromethyl groups (Lecker et al., 2017). This research indicates the growing interest in utilizing chemical processes for energy conversion and storage.
Methane as a Resource
Research on methanotrophs, bacteria that use methane as their sole carbon source, explores the potential biotechnological applications of these organisms, including the production of single-cell protein, biopolymers, and other valuable products from methane (Strong et al., 2015). This area of study could intersect with the investigation of compounds like "this compound" in the context of microbial biotransformation or synthesis.
Cinnamic Acid Derivatives in Anticancer Research
The review on cinnamic acid derivatives as anticancer agents highlights the significance of structural modifications, such as the introduction of fluorinated groups, to enhance the antitumor efficacy of compounds (De et al., 2011). This suggests that modifications including trifluoromethyl groups in drug design could impact the pharmacodynamic and pharmacokinetic properties beneficially.
Safety and Hazards
The safety information for “{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}methanamine” includes several hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . The compound is labeled with the signal word “Danger” and is represented by the pictograms GHS05 and GHS07 .
Properties
IUPAC Name |
[1-[3-(trifluoromethyl)phenyl]cyclobutyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)10-4-1-3-9(7-10)11(8-16)5-2-6-11/h1,3-4,7H,2,5-6,8,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJLABAERKORAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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